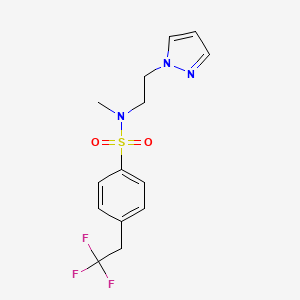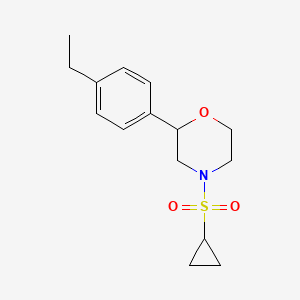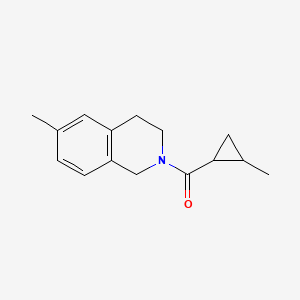![molecular formula C18H26N2O3 B7634512 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634512.png)
1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This drug was first discovered by Pfizer in 2003 and was later licensed to the biopharmaceutical company, Pfizer. CP-690,550 has been shown to be effective in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea works by inhibiting the Janus kinase (JAK) pathway, which is involved in the regulation of immune cell function. The JAK pathway is activated by cytokines, which are signaling molecules that are involved in the immune response. When cytokines bind to their receptors, they activate the JAK pathway, which leads to the activation of transcription factors that regulate gene expression. By inhibiting the JAK pathway, 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea can reduce the production of cytokines and prevent the activation of immune cells.
Biochemical and Physiological Effects:
1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea has been shown to have a number of biochemical and physiological effects. It can reduce the production of cytokines, which are involved in the immune response. It can also reduce the activation of immune cells, which can prevent damage to tissues. In addition, 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea can reduce inflammation, which can improve symptoms in patients with autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea has several advantages for lab experiments. It has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and can be obtained in large quantities. However, 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea also has some limitations for lab experiments. It can be toxic at high concentrations and can have off-target effects on other signaling pathways.
Zukünftige Richtungen
There are several future directions for research on 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea. One area of focus is the development of new drugs that target the JAK pathway. Another area of focus is the identification of biomarkers that can be used to predict which patients will respond to treatment with 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea. Finally, there is a need for more research on the long-term effects of 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea on patients with autoimmune diseases.
Synthesemethoden
The synthesis of 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea involves several steps, including the reaction of a cyclopropyl ketone with a Grignard reagent to form a cyclopropyl alcohol, which is then converted to a cyclopropyl amine. This amine is then reacted with a protected hydroxycyclopentyl aldehyde to form the desired urea product. The final step involves the deprotection of the hydroxyl group to yield the active drug, 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea.
Wissenschaftliche Forschungsanwendungen
1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to be effective in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea works by inhibiting the Janus kinase (JAK) pathway, which is involved in the regulation of immune cell function. By inhibiting this pathway, 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea can reduce inflammation and prevent damage to tissues.
Eigenschaften
IUPAC Name |
1-[cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-23-16-8-5-14(6-9-16)17(13-3-4-13)20-18(22)19-11-12-2-7-15(21)10-12/h5-6,8-9,12-13,15,17,21H,2-4,7,10-11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDGCLVTUXZCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)NC(=O)NCC3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,6-Dimethylphenyl)methylsulfinyl]-2-methylfuran](/img/structure/B7634431.png)
![(4-Furo[3,2-c]pyridin-4-ylpiperazin-1-yl)-pyridin-4-ylmethanone](/img/structure/B7634438.png)
![[(2E,4E)-hexa-2,4-dienyl] 2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate](/img/structure/B7634443.png)
![1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7634449.png)
![1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol](/img/structure/B7634460.png)
![4-[(5-Methyl-1,3-thiazol-2-yl)methylsulfanyl]butanenitrile](/img/structure/B7634466.png)
![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)

![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea](/img/structure/B7634508.png)
![2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide](/img/structure/B7634517.png)


![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)